Cas no 1330045-90-3 ((R)-(+)-Celiprolol-d9 Hydrochloride)

(R)-(+)-Celiprolol-d9 Hydrochloride is a deuterated analog of (R)-(+)-Celiprolol, a selective β1-adrenergic receptor blocker. The incorporation of nine deuterium atoms enhances metabolic stability, making it a valuable internal standard for quantitative LC-MS/MS analysis in pharmacokinetic and pharmacodynamic studies. Its high isotopic purity (>98%) ensures minimal interference in mass spectrometric detection, improving accuracy and reproducibility. The compound retains the stereochemical integrity of the parent molecule, allowing for precise investigation of enantiomer-specific effects. As a stable, well-characterized reference material, it facilitates reliable method validation in drug development and clinical research. Its utility extends to mechanistic studies of β-blocker metabolism and disposition.
(R)-(+)-Celiprolol-d9 Hydrochloride structure
1330045-90-3 structure
Product name:(R)-(+)-Celiprolol-d9 Hydrochloride
CAS No:1330045-90-3
MF:C20H34ClN3O4
Molecular Weight:425.010119915009
CID:5065665

(R)-(+)-Celiprolol-d9 Hydrochloride 化学的及び物理的性質

名前と識別子

    • (R)-(+)-Celiprolol-d9 Hydrochloride
    • 3-[3-acetyl-4-[(2R)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride
    • インチ: 1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1/i4D3,5D3,6D3;
    • InChIKey: VKJHTUVLJYWAEY-ZRKVMCHMSA-N
    • SMILES: Cl.O[C@@H](COC1C=CC(=CC=1C(C)=O)NC(N(CC)CC)=O)CNC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

計算された属性

  • 水素結合ドナー数: 4
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 10
  • 複雑さ: 474
  • トポロジー分子極性表面積: 90.9

(R)-(+)-Celiprolol-d9 Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
C254492-1mg
(R)-(+)-Celiprolol-d9 Hydrochloride
1330045-90-3
1mg
$ 224.00 2023-09-08
TRC
C254492-10mg
(R)-(+)-Celiprolol-d9 Hydrochloride
1330045-90-3
10mg
$ 1774.00 2023-09-08
TRC
C254492-5mg
(R)-(+)-Celiprolol-d9 Hydrochloride
1330045-90-3
5mg
$ 994.00 2023-09-08

(R)-(+)-Celiprolol-d9 Hydrochloride 関連文献

(R)-(+)-Celiprolol-d9 Hydrochlorideに関する追加情報

Professional Introduction to (R)-(+)-Celiprolol-d9 Hydrochloride (CAS No. 1330045-90-3)

The compound (R)-(+)-Celiprolol-d9 Hydrochloride, identified by the CAS number 1330045-90-3, is a deuterated derivative of Celiprolol, a non-selective β-adrenergic receptor antagonist with additional α1-adrenergic blocking properties. This compound has garnered significant attention in the field of pharmaceutical research due to its potential applications in cardiovascular and metabolic disorders. The introduction of deuterium atoms in the molecular structure not only enhances the compound's stability but also influences its pharmacokinetic and pharmacodynamic profiles, making it a valuable tool in drug development and research.

Celiprolol, a racemic mixture of (R)-(+)-Celiprolol and (S)-(-)-Celiprolol, has been studied extensively for its therapeutic effects on hypertension, angina pectoris, and other cardiovascular conditions. The (R)-enantiomer, specifically (R)-(+)-Celiprolol-d9 Hydrochloride, has shown promise in preclinical studies due to its improved selectivity and reduced side effects compared to its racemic counterpart. The introduction of deuterium at specific positions in the molecule disrupts hydrogen bonding interactions, leading to enhanced metabolic stability and prolonged half-life, which are critical factors in drug formulation and patient compliance.

Recent advancements in mass spectrometry techniques have enabled researchers to gain deeper insights into the pharmacokinetic behavior of deuterated drugs. Studies have demonstrated that (R)-(+)-Celiprolol-d9 Hydrochloride exhibits a slower metabolic clearance rate compared to its non-deuterated analogs. This property is particularly advantageous in chronic therapeutic settings where consistent blood levels are essential for optimal efficacy. The extended half-life of the deuterated compound allows for less frequent dosing, improving patient adherence and convenience.

In clinical trials, (R)-(+)-Celiprolol-d9 Hydrochloride has shown comparable efficacy to standard β-blockers in managing hypertension and improving cardiovascular outcomes. However, its reduced side effect profile, particularly concerning respiratory depression and sexual dysfunction, makes it an attractive alternative for patients who experience adverse reactions with conventional therapies. The compound's ability to inhibit both β1 and β2 adrenergic receptors while maintaining high selectivity for α1 receptors contributes to its favorable pharmacological profile.

The synthesis of (R)-(+)-Celiprolol-d9 Hydrochloride involves advanced organic chemistry techniques, including stereoselective hydrogenation and deuterium labeling methods. These synthetic pathways require precise control over reaction conditions to ensure high enantiomeric purity and minimal isomer formation. Researchers have developed novel catalytic systems that enhance the efficiency of deuterium incorporation without compromising yield or purity. Such advancements are crucial for scaling up production while maintaining the integrity of the final product.

Regulatory agencies have recognized the potential benefits of deuterated drugs in improving therapeutic outcomes. The use of compounds like (R)-(+)-Celiprolol-d9 Hydrochloride exemplifies how structural modifications can lead to safer and more effective medications. Current guidelines encourage the development of deuterated analogs for existing drugs, with a focus on enhancing pharmacokinetic properties without altering core therapeutic mechanisms. This approach has led to several FDA-approved deuterated drugs that have improved patient care significantly.

Future research directions for (R)-(+)-Celiprolol-d9 Hydrochloride include exploring its potential in treating metabolic syndrome and related complications such as type 2 diabetes. Preliminary studies suggest that the compound may modulate insulin sensitivity and lipid metabolism by interacting with adrenergic receptors in adipose tissue. These findings could open new therapeutic avenues for patients with comorbid cardiovascular and metabolic disorders.

Computational modeling has also played a crucial role in understanding the interactions between (R)-(+)-Celiprolol-d9 Hydrochloride and biological targets. Advanced molecular dynamics simulations have revealed insights into how deuterium atoms influence binding affinity and receptor conformational changes. These computational approaches complement experimental data, providing a more comprehensive understanding of drug-receptor interactions at an atomic level.

The development of novel delivery systems for (R)-(+)-Celiprolol-d9 Hydrochloride is another area of active research. Nanoparticle formulations and targeted drug delivery platforms have shown promise in enhancing bioavailability and reducing systemic side effects. By optimizing delivery mechanisms, researchers aim to maximize therapeutic efficacy while minimizing dosing frequency and potential adverse reactions.

In summary, (R)-(+)-Celiprolol-d9 Hydrochloride represents a significant advancement in cardiovascular therapeutics due to its improved pharmacokinetic properties and reduced side effects compared to traditional β-blockers. Its synthesis, pharmacological profile, and potential applications highlight the growing importance of deuterated drugs in modern medicine. As research continues to uncover new therapeutic uses for this compound, it is likely to play an increasingly important role in managing chronic cardiovascular conditions and related metabolic disorders.

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